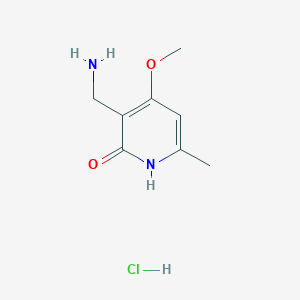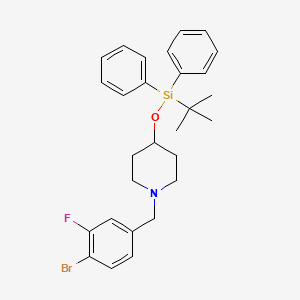
1-(4-Bromo-3-fluorobenzyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine
Overview
Description
1-(4-Bromo-3-fluorobenzyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine is a synthetic organic compound that features a piperidine ring substituted with a bromo-fluorobenzyl group and a tert-butyldiphenylsilyl ether group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-3-fluorobenzyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine typically involves multiple steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromo-fluorobenzyl group: This step involves the nucleophilic substitution reaction where a suitable benzyl halide reacts with the piperidine ring.
Protection of the hydroxyl group: The tert-butyldiphenylsilyl group is introduced to protect the hydroxyl group, typically using tert-butyldiphenylsilyl chloride in the presence of a base like imidazole.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This often involves:
Continuous flow reactors: To ensure consistent reaction conditions.
Automated purification systems: For efficient separation and purification of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-3-fluorobenzyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine can undergo various chemical reactions:
Oxidation: The compound can be oxidized to introduce functional groups such as carbonyls.
Reduction: Reduction reactions can be used to modify the aromatic ring or the piperidine ring.
Substitution: The bromo and fluoro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products depend on the specific reactions:
Oxidation: Ketones or aldehydes.
Reduction: Alkanes or alcohols.
Substitution: New aromatic or aliphatic derivatives.
Scientific Research Applications
Chemistry
Building blocks: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology and Medicine
Drug development:
Biological probes: Used in the study of biological pathways and mechanisms.
Industry
Materials science: Potential use in the development of new materials with specific properties.
Agrochemicals: Possible applications in the synthesis of new agrochemical agents.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-fluorobenzyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromo-3-fluorobenzyl)piperidine: Lacks the tert-butyldiphenylsilyl ether group.
1-(4-Bromo-3-fluorobenzyl)-4-hydroxypiperidine: Has a hydroxyl group instead of the tert-butyldiphenylsilyl ether group.
Uniqueness
1-(4-Bromo-3-fluorobenzyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine is unique due to the presence of both the bromo-fluorobenzyl group and the tert-butyldiphenylsilyl ether group, which can impart distinct chemical and physical properties.
Properties
IUPAC Name |
[1-[(4-bromo-3-fluorophenyl)methyl]piperidin-4-yl]oxy-tert-butyl-diphenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33BrFNOSi/c1-28(2,3)33(24-10-6-4-7-11-24,25-12-8-5-9-13-25)32-23-16-18-31(19-17-23)21-22-14-15-26(29)27(30)20-22/h4-15,20,23H,16-19,21H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKQGVZADMETCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CCN(CC3)CC4=CC(=C(C=C4)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33BrFNOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


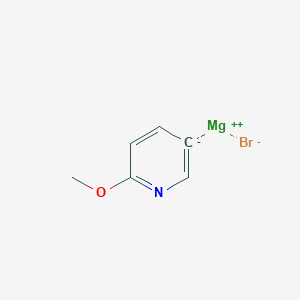

![methyl 4-amino-1-benzyl-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B1408155.png)
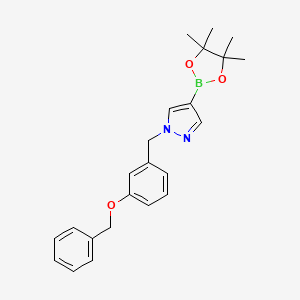
![5-Bromo-6-methylimidazo[1,2-a]pyrazine](/img/structure/B1408160.png)
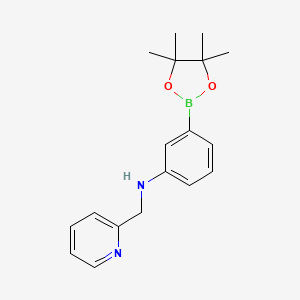
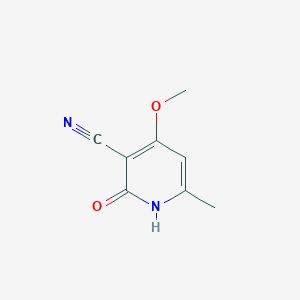
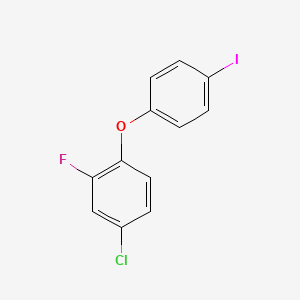
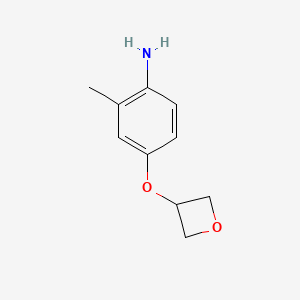

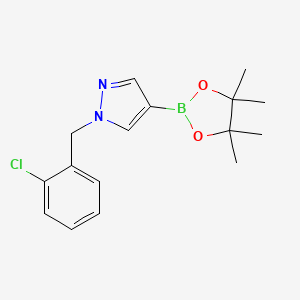
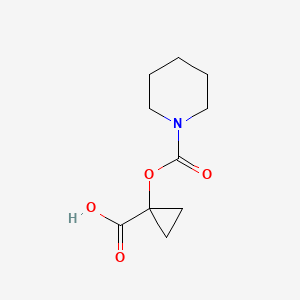
![2-[2-(Tetrahydro-pyran-2-yloxy)-ethoxy]-thiazole-4-carboxylic acid](/img/structure/B1408171.png)
